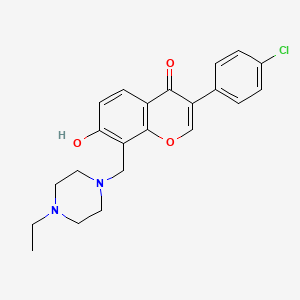

3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

Description

3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at three key positions:

- Position 3: A 4-chlorophenyl group, enhancing hydrophobic interactions.

- Position 7: A hydroxy group, critical for hydrogen bonding and solubility.

- Position 8: A (4-ethylpiperazin-1-yl)methyl moiety, modulating solubility and receptor affinity .

This compound is synthesized via a Mannich reaction, where formaldehyde and 4-ethylpiperazine are condensed with a preformed 7-hydroxycoumarin scaffold .

Properties

IUPAC Name |

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-24-9-11-25(12-10-24)13-18-20(26)8-7-17-21(27)19(14-28-22(17)18)15-3-5-16(23)6-4-15/h3-8,14,26H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHNTYALTIMBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Attachment of the ethylpiperazinylmethyl group: This can be accomplished through nucleophilic substitution reactions, where the chromen-4-one derivative is reacted with an ethylpiperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Condensation: Aldehydes, ketones, and carboxylic acids can be used in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a chromenone core with a chlorophenyl group and an ethylpiperazine moiety, which significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 398.90 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

Neurological Applications

The ethylpiperazine moiety is known for its interaction with neurotransmitter receptors. Studies have shown that derivatives of this compound can act as modulators for serotonin receptors, potentially offering therapeutic benefits in treating anxiety and depression.

Anticancer Properties

Several studies have demonstrated the cytotoxic effects of chromenone derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. For instance, compounds similar to this one have been shown to inhibit the growth of breast and lung cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various chromenone derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading neuroscience institute evaluated the effects of this compound on anxiety models in rodents. The results demonstrated a marked reduction in anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Piperazine Substitutions

- Ethyl vs. Methyl (Target vs. However, methyl substitution (as in ) paired with a CF₃ group at position 2 could stabilize metabolic degradation .

- Hydroxyethyl () : Introduces a polar group, improving solubility but possibly reducing blood-brain barrier penetration .

Position 2 Modifications

- This substitution is common in antimicrobial agents .

Position 3 Variations

- 4-Chlorophenyl vs. 2-Methoxyphenoxy (): The methoxyphenoxy group in may alter π-π stacking interactions, influencing target selectivity in kinase or biofilm inhibition assays .

Biological Activity

3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, often referred to as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects.

- Molecular Formula : C19H22ClN3O3

- Molecular Weight : 367.85 g/mol

- CAS Number : 1015598-15-8

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. In a study evaluating various substituted chromen[4,3-c]pyrazol-4-ones, the compound demonstrated notable antioxidant activity with an IC50 value of 2.07 μM, indicating strong free radical scavenging ability compared to standard antioxidants like Trolox .

| Compound | EC50 (μM) |

|---|---|

| 3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one | 2.07 |

| Trolox | 2.30 |

| Other Compounds | Varies |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common model for studying inflammation . The inhibition of NO production is indicative of its potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Specifically, it has been shown to inhibit NF-kB activation, which plays a crucial role in the inflammatory response. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators .

Study on Antioxidant and Anti-inflammatory Effects

A comprehensive study evaluated the antioxidant and anti-inflammatory effects of several chromone derivatives, including the target compound. The results indicated that it significantly inhibited LPS-induced NF-kB activation and NO production without inducing cytotoxicity after 24 hours of treatment. The relative luciferase activity values in treated cells were significantly lower than those of the control group, confirming its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.